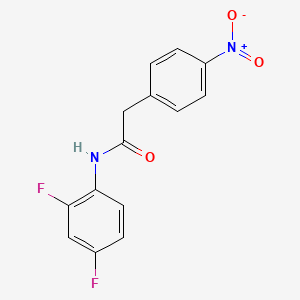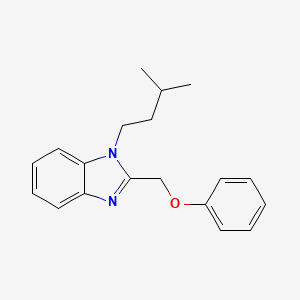
1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a benzimidazole derivative that has been found to possess various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. In
作用机制
The mechanism of action of 1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins involved in the inflammatory and cancer pathways. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of histone deacetylases (HDACs), proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects:
1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1 beta). It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the replication of certain viruses such as HIV and hepatitis B.
实验室实验的优点和局限性
One of the advantages of using 1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole in lab experiments is its potential therapeutic applications. This compound has shown promising results in preclinical studies and may have the potential to be developed into a therapeutic agent for various diseases. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions. This may make it difficult to administer this compound in certain experimental settings.
未来方向
There are several future directions for research on 1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole. One direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound may help to identify new therapeutic applications. Another direction is to investigate the pharmacokinetics and toxicity of this compound in vivo. This information is necessary for the development of this compound into a therapeutic agent. Additionally, further studies are needed to determine the efficacy of this compound in clinical trials for various diseases.
合成方法
The synthesis of 1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole involves the reaction of 2-phenoxymethylbenzimidazole with 3-methylbutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The product is then purified by column chromatography to obtain the final compound.
科学研究应用
1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties and has been investigated for the treatment of various inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Additionally, this compound has shown promising anti-cancer activity and has been studied for its potential use in cancer therapy. It has also been found to possess anti-viral properties and has been investigated for its use in the treatment of viral infections such as HIV and hepatitis B.
属性
IUPAC Name |
1-(3-methylbutyl)-2-(phenoxymethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15(2)12-13-21-18-11-7-6-10-17(18)20-19(21)14-22-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGZQPVODLSVKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylbutyl)-2-(phenoxymethyl)-1H-benzimidazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

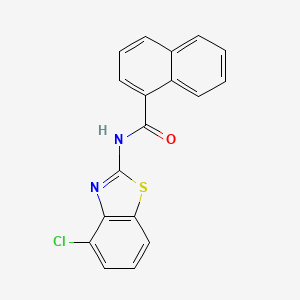
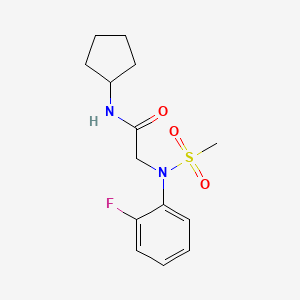
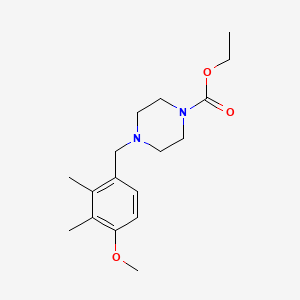
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)

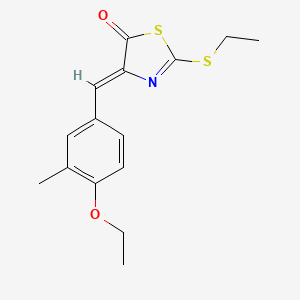
![5-(2-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5778724.png)
![N-{3-[N-(cyclohexylcarbonyl)ethanehydrazonoyl]phenyl}-2-fluorobenzamide](/img/structure/B5778728.png)
![2-phenyl-9H-imidazo[1,2-a]benzimidazol-9-amine](/img/structure/B5778739.png)
![methyl 2-{[(2-chlorophenyl)acetyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5778747.png)
![N'-[(4-methylphenyl)sulfonyl]-2-phenoxyacetohydrazide](/img/structure/B5778755.png)
![N-(2,5-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778764.png)
![methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5778771.png)
